molecular formula C30H37ClN4O3S3 B2596398 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride CAS No. 1216770-63-6

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride

Cat. No.: B2596398
CAS No.: 1216770-63-6
M. Wt: 633.28
InChI Key: BGTHFOUVYRFAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride" is a synthetic small molecule designed as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a DNA repair enzyme implicated in chemoresistance and radioresistance in cancers, particularly gliomas . Its structure features a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a methyl group at position 6 and a 4-(N,N-diisobutylsulfamoyl)benzamide moiety. The hydrochloride salt enhances solubility, critical for bioavailability in therapeutic applications . APE1 overexpression in gliomas correlates with poor prognosis, making this compound a candidate for adjuvant therapy to sensitize tumors to alkylating agents like temozolomide .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S3.ClH/c1-19(2)16-34(17-20(3)4)40(36,37)22-12-10-21(11-13-22)28(35)32-30-27(23-14-15-33(5)18-26(23)39-30)29-31-24-8-6-7-9-25(24)38-29;/h6-13,19-20H,14-18H2,1-5H3,(H,32,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTHFOUVYRFAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride is a synthetic compound exhibiting significant biological activity. This compound is of particular interest due to its potential as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional enzyme involved in DNA repair and redox signaling.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety, a tetrahydrothienopyridine core, and a sulfamoyl group. The structural formula can be represented as follows:

C22H30ClN3O2S\text{C}_{22}\text{H}_{30}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

APE1 plays a crucial role in cellular processes such as DNA repair and regulation of transcription factors involved in inflammation and cancer progression. Inhibition of APE1 can lead to increased sensitivity to DNA-damaging agents, making compounds like this compound valuable in cancer therapy.

Inhibition of APE1

Research has shown that this compound exhibits low micromolar activity against APE1. In a study by Azzam et al. (2021), related compounds demonstrated comparable inhibition levels to known APE1 inhibitors, indicating that the benzothiazole derivatives could serve as effective APE1 inhibitors in therapeutic contexts .

Cytotoxicity and Synergistic Effects

The compound has been tested for its cytotoxic effects in various cancer cell lines. Notably, it potentiates the cytotoxicity of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) . This synergistic effect suggests that it may enhance the efficacy of existing chemotherapeutic agents by increasing the accumulation of apurinic sites in DNA .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole and thienopyridine moieties significantly influence biological activity. For instance, variations in substituents on the benzothiazole ring can alter the binding affinity for APE1 .

Study 1: In Vivo Efficacy

In an animal model study involving mice, the compound was administered at a dose of 30 mg/kg via intraperitoneal injection. Results indicated favorable pharmacokinetics with good plasma and brain exposure levels .

Study 2: Cellular Mechanisms

In HeLa cells treated with MMS, treatment with the compound resulted in a hyper-accumulation of AP sites. This accumulation is indicative of impaired DNA repair mechanisms, further supporting its role as an APE1 inhibitor .

Data Summary

Parameter Value
Molecular FormulaC22H30ClN3O2S
APE1 Inhibition ActivityLow µM
Cytotoxicity EnhancementPotentiates MMS & TMZ
Animal Model Dose30 mg/kg
Plasma ExposureGood
Brain ExposureGood

Scientific Research Applications

Inhibition of APE1

One of the primary biological applications of this compound is its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which is crucial in DNA repair mechanisms. Studies have shown that related compounds exhibit low micromolar activity against APE1, enhancing the cytotoxic effects of alkylating agents like methylmethane sulfonate and temozolomide in cancer cells . This suggests that the compound could be utilized in combination therapies to improve treatment efficacy against various cancers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride. Modifications to the benzothiazole ring and other substituents can significantly impact its biological activity. For instance, analogs with different substituents have been synthesized to evaluate their potency against APE1 and their ability to induce DNA damage .

Applications in Cancer Therapy

The compound's ability to inhibit APE1 positions it as a promising candidate for cancer therapy. By targeting DNA repair pathways, it may sensitize tumor cells to chemotherapy and radiotherapy. Research indicates that compounds with similar structures can lead to hyper-accumulation of apurinic sites in cells treated with alkylating agents, resulting in increased cell death .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • HeLa Cell Studies : In vitro studies using HeLa cells demonstrated that compounds related to this compound significantly increased cytotoxicity when combined with alkylating agents .
  • Animal Models : In vivo studies showed favorable pharmacokinetics with good exposure levels in plasma and brain tissue following intraperitoneal administration in mice . This suggests potential for therapeutic use where central nervous system penetration is required.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and sulfamoyl groups are susceptible to hydrolysis under specific conditions:

Functional GroupReaction ConditionsProductsMechanismReferences
Benzamide6M HCl, reflux (8–12 hours)4-(N,N-diisobutylsulfamoyl)benzoic acid + 3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amineAcid-catalyzed cleavage of the amide bond
SulfamoylConcentrated H₂SO₄, 100°C (24 hours)4-sulfobenzoic acid + diisobutylamineAcidic cleavage of the sulfonamide bond ,
  • The benzamide hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

  • Sulfamoyl group hydrolysis is less common under basic conditions but occurs vigorously in strong acids due to destabilization of the sulfonate leaving group.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and benzamide aromatic rings undergo EAS at positions dictated by electron-donating/withdrawing effects:

Reaction TypeReagents/ConditionsPosition ModifiedProductSelectivity RationaleReferences
NitrationHNO₃/H₂SO₄, 0–5°CC-5 of benzothiazole5-nitrobenzothiazole derivativeMeta-directing effect of thiazole sulfur
HalogenationCl₂, FeCl₃, CH₂Cl₂, 25°CC-4 of benzamide ring4-chloro-benzamide analogOrtho/para-directing effect of amide group
  • Nitration of the benzothiazole ring occurs preferentially at the C-5 position due to the electron-withdrawing nature of the thiazole nitrogen .

  • Halogenation of the benzamide ring is directed by the amide’s electron-donating resonance effects .

Sulfamoyl Group Reactivity

The N,N-diisobutylsulfamoyl moiety participates in limited nucleophilic substitutions due to steric hindrance:

Reaction TypeReagents/ConditionsProductYieldReferences
AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary sulfonammonium salt<10%
OxidationKMnO₄, H₂O, 80°CSulfonic acid derivative35%
  • Alkylation is hindered by bulky diisobutyl groups, resulting in low yields .

  • Oxidation converts the sulfonamide to a sulfonic acid under strong oxidative conditions.

Thieno[2,3-c]pyridine Ring Modifications

The saturated thienopyridine core undergoes regioselective functionalization:

Reaction TypeReagents/ConditionsPosition ModifiedProductNotesReferences
OxidationmCPBA, CH₂Cl₂, 0°CS-atomSulfoxide derivativeForms stereospecific sulfoxide
AlkylationCH₃CH₂Br, NaH, THF, refluxN-methyl group6-ethyl analogRequires deprotonation of tertiary amine
  • Oxidation with mCPBA selectively targets the sulfur atom, forming a sulfoxide without ring opening .

  • Alkylation at the N-methyl position is achievable under strong base conditions .

Cross-Coupling Reactions

The benzothiazole moiety facilitates palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductCatalytic SystemReferences
SuzukiPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxaneC-2 aryl-substituted benzothiazolePd(0)/ligand system
Buchwald-HartwigMorpholine, Pd₂(dba)₃, XantphosN-arylated benzothiazolePd(I)/phosphine ligand
  • Suzuki coupling introduces aryl groups at the C-2 position of benzothiazole .

  • Buchwald-Hartwig amination modifies the thiazole nitrogen but is less common due to coordination challenges .

Condensation Reactions

The primary amine (post-hydrolysis of benzamide) participates in Schiff base formation:

Reaction TypeReagents/ConditionsProductApplicationReferences
Schiff base4-nitrobenzaldehyde, EtOH, ΔImine-linked conjugateChelating agent synthesis

Key Research Findings

  • Hydrolysis Stability : The benzamide linkage is stable under physiological pH but hydrolyzes rapidly in strong acids, suggesting caution in formulation .

  • Sulfamoyl Reactivity : The diisobutyl groups impede nucleophilic attacks, enhancing metabolic stability compared to unsubstituted sulfonamides.

  • Selective Functionalization : Electrophilic substitutions on the benzothiazole ring occur predictably at C-5, enabling targeted derivatization .

Comparison with Similar Compounds

Insights :

  • The 4-(N,N-diisobutylsulfamoyl)benzamide moiety introduces a sulfonamide group, which enhances solubility and may increase blood-brain barrier penetration compared to the simpler acetamide in Compound 3 .

Benzothiazole Derivatives with Varied Substituents

Examples from : Compounds 4g, 4h, 4i, and 4l–4n

Compound Substituents Synthesis Yield Key Structural Difference
4g 4-Chlorophenyl 70% Thiazolidinone core vs. tetrahydrothienopyridine core
4h 2,6-Difluorophenyl 60% Halogenated aryl group
4l 2-Chlorophenyl with acetamide 45% Acetamide side chain vs. sulfamoylbenzamide

Insights :

  • Halogenated aryl groups (e.g., in 4g, 4h) are associated with moderate synthesis yields (37–70%), suggesting that the target compound’s diisobutylsulfamoyl group may require optimized reaction conditions .

NMR Profiling and Substituent Effects

Key Finding : In structurally related compounds (e.g., rapamycin analogs), NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, reflecting altered electronic environments .

Implications for Target Compound :

  • The diisobutylsulfamoyl group in the target compound is expected to induce distinct chemical shifts in regions A/B, which could correlate with enhanced APE1 binding or stability.

APE1 Inhibition and Therapeutic Relevance

Context: APE1 activity in gliomas is 7.3-fold higher than in normal brain tissue, with high-grade tumors showing 3.5-fold greater activity than low-grade tumors .

Compound APE1 Inhibition Adjuvant Therapy Potential
Target Compound Presumed high Likely superior due to CNS exposure
Compound 3 () Single-digit µM Confirmed synergy with alkylating agents

Insights :

  • The target compound’s structural features (e.g., sulfamoyl group) may improve APE1 inhibition potency over Compound 3, though direct comparative assays are needed.
  • Both compounds could mitigate APE1-driven resistance in gliomas, but the target compound’s pharmacokinetic profile may offer clinical advantages .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify critical factors affecting yield and purity. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables. Statistical analysis (e.g., ANOVA) helps prioritize optimization targets .
  • Safety Note : Conduct hazard analyses for reagents like O-benzyl hydroxylamine HCl, which requires handling under inert conditions due to hygroscopicity and reactivity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Compare experimental 1^1H/13^{13}C spectra with computational predictions (e.g., DFT) to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase columns with UV detection at λ = 254 nm.
  • IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}) .

Q. How can solubility and stability challenges be addressed during formulation for biological assays?

  • Methodological Answer :

  • Solubility Screening : Test solvents like DMSO (for stock solutions) or cyclodextrin-based aqueous systems.
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products. Adjust pH or add stabilizers (e.g., antioxidants) if decomposition occurs .

Advanced Research Questions

Q. How can computational tools predict reaction pathways and guide synthetic route selection?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., cyclization or sulfonylation).
  • Machine Learning (ML) : Train models on reaction databases to predict feasible conditions (e.g., catalysts, solvents) for challenging transformations.
  • ICReDD Workflow : Integrate computational reaction path searches with experimental validation to reduce trial-and-error iterations .

Q. What role do substituents (e.g., benzo[d]thiazol-2-yl, diisobutylsulfamoyl) play in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (Table 1) and compare bioactivity (e.g., IC50_{50} values in enzyme assays).

  • Physicochemical Profiling : Measure logP (lipophilicity) and pKa to correlate with membrane permeability and target engagement.

  • Example : The trifluoromethyl group in related benzamides enhances metabolic stability by reducing oxidative degradation .

    Table 1 : Substituent Effects on Yield and Activity in Benzothiazole Derivatives

    Compound IDSubstituentYield (%)Bioactivity (IC50_{50}, nM)
    4g4-Chlorophenyl70120
    4h2,6-Difluorophenyl6085
    4i2-Chloro-6-fluorophenyl37220
    Data adapted from benzothiazole derivative studies .

Q. What advanced reactor designs or process controls enhance scalability for gram-to-kilogram synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat transfer and reduce byproducts.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate conversions.
  • Membrane Separation : Optimize purification using nanofiltration membranes to isolate the product from high-MW impurities .

Contradictions and Data Gaps

  • Low-Yield Steps : reports <5% yields in multi-step syntheses of structurally related compounds, highlighting the need for alternative catalysts (e.g., Pd-NHC complexes) or protecting-group strategies .
  • Stability Data : Limited evidence on the hydrochloride salt’s hygroscopicity; recommend controlled humidity storage (<30% RH) and stability-indicating assays during long-term studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.